2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide
Description
2-({2-Benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core substituted with a benzyl group at position 2, a sulfanyl-acetamide moiety at position 5, and a 3,5-dimethylphenyl group attached via the acetamide nitrogen. This structure combines aromatic, heterocyclic, and sulfur-containing functional groups, which are common in pharmacologically active compounds.
Properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-17-12-18(2)14-20(13-17)28-24(32)16-34-27-30-22-11-7-6-10-21(22)25-29-23(26(33)31(25)27)15-19-8-4-3-5-9-19/h3-14,23H,15-16H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJOEMLMSPNGIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide involves multiple steps, typically starting with the construction of the imidazo[1,2-c]quinazoline core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The benzyl group is introduced via benzylation reactions, and the dimethylphenylacetamide moiety is attached through acylation reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acids or bases.
Scientific Research Applications
2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Framework
The imidazo[1,2-c]quinazolinone core distinguishes this compound from related sulfanyl-acetamide derivatives. For example, N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., compound 8a-w in ) replace the imidazoquinazoline with a 1,3,4-oxadiazole ring. The oxadiazole derivatives exhibit molecular ion peaks at m/z 189–380 in electron ionization mass spectrometry (EIMS) , whereas the imidazoquinazoline core likely increases molecular weight and rigidity.
Substituent Effects
- Sulfanyl-Acetamide Moieties : Both the target compound and oxadiazole analogs feature a sulfanyl-acetamide group. However, the 3,5-dimethylphenyl substituent in the target compound introduces lipophilic and steric effects absent in simpler analogs like 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol ().
- Aromatic Substitutions : The benzyl group at position 2 of the imidazoquinazoline core may enhance π-π stacking interactions compared to the indole or methyl groups in oxadiazole derivatives .
Spectroscopic and Analytical Data
Note: The target compound’s absence in spectroscopic datasets highlights a research gap. Its predicted molecular formula (C27H24N4O2S) suggests a molecular ion peak near m/z 468, significantly higher than oxadiazole analogs.
Biological Activity
2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide is a complex organic compound belonging to the imidazoquinazoline class. Its unique structure features an imidazo[1,2-c]quinazoline core, a sulfanyl group, and an acetamide moiety. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 488.56 g/mol. The compound's structure is characterized by the following features:
- Imidazo[1,2-c]quinazoline core : This heterocyclic structure is known for its diverse biological activities.
- Sulfanyl group : Enhances the compound's reactivity and potential biological interactions.
- Acetamide moiety : Contributes to the compound's solubility and pharmacological properties.
Biological Activity
Research into the biological activity of this compound has revealed several promising pharmacological effects:
Antimicrobial Activity
Studies have indicated that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. Preliminary findings suggest that this compound may possess selective antibacterial properties against Gram-positive bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These results indicate that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
The potential anticancer effects of this compound have been explored in various studies. Compounds derived from imidazoquinazolines have shown cytotoxic effects against several cancer cell lines. Notably, in vitro studies demonstrated that this compound could inhibit the proliferation of:
- Breast cancer cells (MCF-7)
- Lung cancer cells (A549)
- Prostate cancer cells (PC3)
The observed IC50 values for these cell lines were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| PC3 | 18 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the benzyl and acetamide groups can significantly influence the biological activity of similar compounds. For instance, electron-donating groups on the phenyl ring tend to enhance antimicrobial activity, while certain substitutions can improve anticancer efficacy.
Case Studies
Several case studies have highlighted the therapeutic potential of imidazoquinazolines:
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazoquinazolines exhibited selective toxicity towards cancer cells while sparing normal cells. The study emphasized the importance of substituent placement on the phenyl ring for enhancing cytotoxicity .
- Antimicrobial Evaluation : Another investigation focused on a series of imidazoquinazolines showed that compounds with sulfanyl groups displayed enhanced activity against resistant bacterial strains, suggesting a potential role in overcoming antibiotic resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
